Golgicide A

Übersicht

Beschreibung

This compound plays a crucial role in regulating secretory traffic and membrane transport within the Golgi apparatus of eukaryotic cells . It has been extensively studied for its ability to inhibit the function of Golgi BFA resistance factor 1, leading to the disassembly of the Golgi and trans-Golgi network .

Vorbereitungsmethoden

The synthesis of Golgicide A involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a quinoline core structure . Industrial production methods may involve high-throughput screening and optimization of reaction conditions to achieve high yield and purity .

Analyse Chemischer Reaktionen

Golgicide A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Golgicide A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Funktion des Golgi-BFA-Resistenzfaktors 1 und seine Rolle im vesikulären Transport zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Funktion des Golgi-BFA-Resistenzfaktors 1 hemmt, einem Guaninnukleotid-Austauschfaktor, der den ADP-Ribosylierungsfaktor 1 aktiviert. Diese Hemmung führt zur raschen Dissoziation des Mantelprotein-Komplex-I-Vesikel-Mantels von Golgi-Membranen und zur anschließenden Demontage des Golgi- und Trans-Golgi-Netzwerks . Zu den beteiligten molekularen Zielen und Wegen gehören der ADP-Ribosylierungsfaktor-1-Zyklus und die Rekrutierung von Adapter- und Vesikel-Mantelproteinen .

Wirkmechanismus

Golgicide A exerts its effects by inhibiting the function of Golgi BFA resistance factor 1, a guanine nucleotide exchange factor that activates ADP ribosylation factor 1. This inhibition leads to the rapid dissociation of the coat protein complex I vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network . The molecular targets and pathways involved include the ADP ribosylation factor 1 cycle and the recruitment of adaptor and vesicle coat proteins .

Vergleich Mit ähnlichen Verbindungen

Golgicide A ist einzigartig in seiner hohen Spezifität und Reversibilität als Inhibitor des Golgi-BFA-Resistenzfaktors 1. Ähnliche Verbindungen umfassen:

Diese Verbindungen unterstreichen die Einzigartigkeit von this compound in seiner spezifischen Zielsetzung des Golgi-BFA-Resistenzfaktors 1 und seinen reversiblen Hemmeigenschaften.

Biologische Aktivität

Golgicide A (GCA) is a potent, specific, and reversible inhibitor of the cis-Golgi Arf guanine nucleotide exchange factor (ArfGEF), GBF1. Discovered through high-throughput screening, GCA has been shown to play significant roles in cellular processes, particularly in the context of Golgi assembly and function. This compound has garnered attention for its ability to disrupt intracellular transport mechanisms, making it a valuable tool in cell biology research.

Inhibition of GBF1

GCA specifically inhibits GBF1, which is crucial for the activation of ADP-ribosylation factor 1 (Arf1). Arf1 is essential for regulating secretory traffic and membrane transport within the Golgi apparatus. When GBF1 is inhibited by GCA, it leads to:

- Dissociation of COPI Vesicle Coats : The inhibition results in the rapid dissociation of COPI vesicle coats from Golgi membranes, causing disassembly of the Golgi and trans-Golgi network (TGN) .

- Arrested Protein Secretion : The secretion of soluble and membrane-associated proteins is halted at the endoplasmic reticulum-Golgi intermediate compartment, while endocytosis and recycling processes remain unaffected .

- Impaired Toxin Trafficking : GCA effectively prevents the internalized shiga toxin from reaching the dispersed TGN, highlighting its role in inhibiting intracellular toxin transport .

Morphological Changes

The application of GCA induces significant morphological changes within the Golgi apparatus:

- Dispersal of Golgi Structure : Immunofluorescence studies have shown that GCA treatment leads to the dispersal of medial-Golgi markers, resembling effects caused by other known inhibitors like brefeldin A (BFA) .

- Reversibility : Notably, the effects of GCA are rapidly reversible; within 15 minutes after removal of the compound, Golgi structures begin to reassemble .

Efficacy Against Shiga Toxin

In a study assessing the protective effects of GCA against shiga toxin in Vero cells:

- IC50 Value : GCA exhibited an IC50 value of 3.3 μM against shiga toxin's effects on protein synthesis. At a concentration of 10 μM, Vero cells showed significant protection from toxin-induced damage .

Structure-Activity Relationship (SAR)

Research into GCA derivatives has revealed insights into its structure-activity relationship:

- Analog Studies : A collection of GCA analogs was synthesized to evaluate their efficacy against mosquito larvae. One specific enantiomer (GCA-2) was identified as responsible for unique biological activity. The study found that certain analogs displayed distinct behaviors between larval and adult mosquitoes, leading to complete mortality in tested species such as Aedes aegypti and Anopheles stephensi .

| Compound | Activity in Mosquito Larvae | Remarks |

|---|---|---|

| GCA | Minimal cytotoxicity | Effective against An. stephensi larvae |

| GCA-2 | High selectivity | Responsible for unique activity |

| GCA-8 | Statistically significant improvement | Over GCA-2 in larval assays |

Eigenschaften

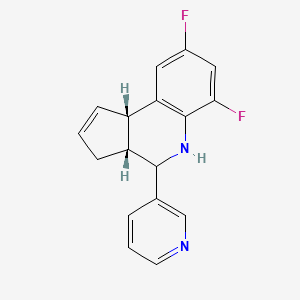

IUPAC Name |

(3aR,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZHEQOUHLZCOX-FTLRAWMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893485 | |

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139889-93-2 | |

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.